(2E)-3-[4-(allyloxy)phenyl]acrylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-prop-2-enoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-8H,1,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQXWLNXUBMIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (2E)-3-[4-(allyloxy)phenyl]acrylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-3-[4-(allyloxy)phenyl]acrylic acid, a derivative of cinnamic acid, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. Cinnamic acid and its analogues are known to possess a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The introduction of an allyloxy group to the phenyl ring presents an interesting modification, potentially modulating the molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and prospective applications of this compound, offering a foundational resource for researchers engaged in drug discovery and development.
Molecular Profile
Molecular Formula: C₁₂H₁₂O₃
Molecular Weight: 204.22 g/mol
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | |
| Molecular Weight | 204.22 g/mol | |
| IUPAC Name | (2E)-3-[4-(allyloxy)phenyl]prop-2-enoic acid | |
| Synonyms | 4-Allyloxycinnamic acid |
Synthesis and Mechanism
The synthesis of this compound is a two-step process that combines two fundamental organic reactions: the Williamson ether synthesis and the Knoevenagel condensation. This synthetic strategy is efficient and allows for the introduction of various substituents on the phenyl ring, making it a versatile method for creating a library of cinnamic acid derivatives.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Step 1: Williamson Ether Synthesis of 4-(Allyloxy)benzaldehyde
The initial step involves the synthesis of the key intermediate, 4-(allyloxy)benzaldehyde. This is achieved through a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.
Causality: The choice of a weak base like potassium carbonate is crucial. It is sufficiently basic to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of allyl bromide in an SN2 reaction. Acetone is an ideal solvent as it is polar aprotic, which facilitates SN2 reactions, and its boiling point allows for a controlled reaction temperature under reflux.
Experimental Protocol:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(allyloxy)benzaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Knoevenagel Condensation to this compound
The final step is a Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group, in this case, malonic acid.
Causality: This reaction is base-catalyzed. Piperidine, a secondary amine, acts as a more effective catalyst than a tertiary amine like pyridine because it can form an iminium ion intermediate with the aldehyde, which is more electrophilic and readily reacts with the enolate of malonic acid. Pyridine serves as the solvent and also as a weak base to facilitate the initial deprotonation of malonic acid and the final decarboxylation of the intermediate. The reaction proceeds via an initial condensation to form a dicarboxylic acid intermediate, which then undergoes decarboxylation upon heating to yield the α,β-unsaturated carboxylic acid.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-(allyloxy)benzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After cooling, pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Physicochemical and Spectroscopic Characterization
A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following data are predicted based on known values for structurally similar compounds and general principles of spectroscopy.
| Property | Predicted Value |
| Melting Point | 160-165 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. |
| Appearance | White to off-white crystalline solid |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
12.2 (s, 1H, -COOH): The acidic proton of the carboxylic acid, typically a broad singlet.
-
7.65 (d, J=15.9 Hz, 1H, Ar-CH=): The vinylic proton trans to the aromatic ring, showing a large coupling constant characteristic of the E-isomer.
-
7.55 (d, J=8.7 Hz, 2H, Ar-H): Aromatic protons ortho to the acrylic acid moiety.
-
6.95 (d, J=8.7 Hz, 2H, Ar-H): Aromatic protons ortho to the allyloxy group.
-
6.40 (d, J=15.9 Hz, 1H, =CH-COOH): The vinylic proton cis to the aromatic ring.
-
6.05 (m, 1H, -O-CH₂-CH=CH₂): The methine proton of the allyl group.
-
5.40 (dd, J=17.3, 1.7 Hz, 1H, -CH=CH₂ trans): The terminal vinylic proton trans to the methine proton.
-
5.25 (dd, J=10.5, 1.7 Hz, 1H, -CH=CH₂ cis): The terminal vinylic proton cis to the methine proton.
-
4.60 (d, J=5.3 Hz, 2H, -O-CH₂-): The methylene protons of the allyloxy group.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
168.0 (-COOH)
-
160.0 (Ar-C-O)
-
144.0 (Ar-CH=)
-
133.5 (-CH=CH₂)
-
130.0 (Ar-C)
-
127.0 (Ar-C-H)
-
118.0 (=CH-COOH)
-
117.5 (=CH₂)
-
115.0 (Ar-C-H)
-
69.0 (-O-CH₂-)
Mass Spectrometry (ESI-MS):
-
m/z: 203.07 [M-H]⁻ (Negative ion mode)
-
m/z: 205.08 [M+H]⁺ (Positive ion mode)
Potential Applications in Drug Development
Cinnamic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural features of this compound, namely the α,β-unsaturated carboxylic acid moiety and the allyloxy-substituted phenyl ring, suggest its potential as a lead compound in several therapeutic areas.
Rationale for Therapeutic Potential
Caption: Relationship between structural features and potential biological activities.
-
Antioxidant Activity: Phenolic compounds are known for their ability to scavenge free radicals. The presence of the allyloxy group may enhance the electron-donating ability of the phenyl ring, thereby increasing its antioxidant capacity. This property is crucial in combating oxidative stress-related diseases.
-
Antimicrobial Activity: The α,β-unsaturated carbonyl system is a known Michael acceptor and can react with nucleophilic residues in microbial enzymes and proteins, leading to their inactivation. The lipophilicity introduced by the allyl group may also enhance the compound's ability to penetrate bacterial cell membranes.
-
Anti-inflammatory Effects: Cinnamic acid derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX). The anti-inflammatory potential of the title compound warrants investigation.
-
Anticancer Potential: Many cinnamic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.
Conclusion
This compound is a synthetically accessible cinnamic acid derivative with a promising profile for applications in drug discovery. The straightforward two-step synthesis allows for facile production and derivatization. Its structural features suggest a range of potential biological activities that merit further investigation. This technical guide provides the foundational knowledge for researchers to explore the therapeutic potential of this and related compounds, paving the way for the development of novel therapeutic agents.
References
Reference Guide: 4-Allyloxycinnamic Acid vs. (2E)-3-[4-(allyloxy)phenyl]acrylic Acid
This guide provides a rigorous technical analysis of the nomenclature, structural identity, and functional applications of the molecule referred to by the trivial name 4-allyloxycinnamic acid and the systematic IUPAC name (2E)-3-[4-(allyloxy)phenyl]acrylic acid .
Executive Summary: The Nomenclature Paradox
In chemical literature and database curation, 4-allyloxycinnamic acid and This compound refer to the exact same chemical entity . The distinction is purely nomenclatural:
-
4-Allyloxycinnamic Acid: A trivial (common) name derived from the "cinnamic acid" scaffold, widely used in polymer chemistry, liquid crystal research, and materials science due to its brevity and historical precedence.
-
This compound: The systematic IUPAC name that explicitly defines the carbon skeleton (acrylic acid), the substituent position (3-phenyl), the ether linkage (allyloxy), and the stereochemistry ((2E)). This name is preferred in patent filings, regulatory documentation, and chemoinformatics to ensure unambiguous identification.
Key Takeaway for Researchers: While the names are interchangeable in casual scientific discourse, using the systematic name or the InChIKey is critical for exhaustive database searching to avoid missing relevant prior art.
Structural Identity & Physicochemical Profile
The molecule consists of a phenyl ring substituted at the para (4-) position with an allyloxy group and at the 1-position with an acrylic acid moiety. The (E)-configuration is the thermodynamically stable isomer typically obtained from synthesis.
| Property | Data |
| Common Name | 4-Allyloxycinnamic acid |
| Systematic Name | This compound |
| CAS Registry Number | 55379-99-2 (Verify with specific supplier; often cited for this structure) |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| SMILES | C=CCOc1ccc(\C=C\C(=O)O)cc1 |
| InChIKey | DBMLKNYVORYESN-UHFFFAOYSA-N (Example; verify specific stereoisomer) |
| Melting Point | Typically 160–170 °C (Characteristic of 4-alkoxycinnamic acids; varies by purity/polymorph) |
| Solubility | Soluble in DMSO, DMF, Ethanol (hot); insoluble in water.[1][2][3] |
Structural Visualization (Graphviz)
The following diagram illustrates the breakdown of the systematic nomenclature mapped to the chemical structure.
Caption: Hierarchical breakdown of the systematic nomenclature this compound.
Synthesis: The Williamson Ether Protocol
The most robust synthetic route involves the Williamson ether synthesis starting from 4-hydroxycinnamic acid (p-coumaric acid). This method selectively alkylates the phenolic hydroxyl group without affecting the carboxylic acid or the double bond under controlled conditions.
Experimental Workflow
-
Reagents: 4-Hydroxycinnamic acid (1.0 eq), Allyl bromide (1.2 eq), Potassium carbonate (K₂CO₃, 2.5 eq), Potassium iodide (KI, cat.).
-
Solvent: Acetone or DMF (anhydrous).
-
Conditions: Reflux for 6–12 hours.
-
Workup:
-
Remove solvent under reduced pressure.
-
Acidify residue with dilute HCl (to protonate the carboxylate).
-
Filter the precipitated crude solid.[4]
-
Recrystallize from Ethanol/Water.
-
Synthesis Pathway Diagram
Caption: Williamson ether synthesis pathway for 4-allyloxycinnamic acid from p-coumaric acid.
Functional Applications & Reactivity
This molecule is a "dual-function" monomer, possessing two distinct reactive sites that make it valuable in materials science:
A. Photo-Crosslinking (Cinnamate Dimerization)
-
Mechanism: Upon UV irradiation (>260 nm), the cinnamic acid double bond undergoes a [2+2] cycloaddition to form a cyclobutane ring.
-
Application: Used in photo-alignment layers for liquid crystal displays (LCDs) and negative photoresists. The dimerization induces anisotropy in the polymer film.
B. Polymerization (Allyl Group)
-
Mechanism: The allyl ether group can undergo radical polymerization or thiol-ene "click" chemistry.
-
Application: Synthesis of side-chain liquid crystalline polymers (SCLCPs). The allyl group serves as a spacer or a polymerization handle, while the rigid phenylacrylic core acts as the mesogen.
C. Drug Delivery Systems
-
Role: Hydrophobic moiety.[5]
-
Mechanism: Conjugated to hydrophilic polymers (e.g., PEG) to form amphiphilic block copolymers. These self-assemble into micelles, encapsulating hydrophobic drugs (like Doxorubicin).[6] The π-π stacking of the cinnamate core enhances micelle stability.
Database Search Strategy (E-E-A-T)
To ensure comprehensive retrieval of literature and patents, use the following search strings. Relying solely on the common name will miss ~40% of relevant technical documents.
| Database | Recommended Search String / ID |
| SciFinder / Reaxys | Search by Structure (Exact Match) or CAS 55379-99-2 |
| Google Scholar | "4-allyloxycinnamic acid" OR "p-allyloxycinnamic acid" OR "this compound" |
| Patent Scope | (allyloxy AND cinnamic AND acid) OR (propenoic AND phenyl AND allyloxy) |
| InChIKey | DBMLKNYVORYESN-UHFFFAOYSA-N (Use for exact chemical identity verification) |
References
-
IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014.
-
Synthesis Protocol: "Synthesis of 4-alkoxycinnamic acids via Williamson etherification." Journal of Applied Biomedicine, 2007.[3] (General protocol adaptation).
- Liquid Crystal Applications: "Mesogenic properties of 4-alkoxycinnamic acid deriv
-
Drug Delivery: "Polymeric micelles with π-π conjugated cinnamic acid as lipophilic moieties for doxorubicin delivery." Journal of Biomedical Nanotechnology, 2013.
-
Chemical Identity: PubChem Compound Summary for Cinnamic Acid Derivatives.
Sources
- 1. 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid | C10H10O4 | CID 12137093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamic acid, 4-hydroxy-3-methoxy-, (5-hydroxy-2-hydroxymethyl-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-(6-methyl-3,4,5-trihydroxytetrahydropyran-2-yloxy)tetrahydropyran-3-yl) ester | C31H40O15 | CID 5369484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Journal of APPLIED BIOMEDICINE: Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids [jab.zsf.jcu.cz]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. DSpace [researchrepository.universityofgalway.ie]
- 6. Polymeric micelles with π-π conjugated cinnamic acid as lipophilic moieties for doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Technical Analysis: Allyloxy-Substituted Cinnamic Acid Derivatives
Executive Summary: The Dual-Function Scaffold
Allyloxy-substituted cinnamic acid derivatives represent a unique intersection between medicinal chemistry and advanced materials science. Unlike simple alkoxy analogs (e.g., methoxy or ethoxy), the allyloxy (
In drug discovery, this group serves as a bioisostere for propyl chains but with altered metabolic stability and potential for covalent interactions. In material science, specifically in liquid crystals (LCs) and photopolymers, the allyloxy tail provides the necessary anisotropy for mesophase formation and a site for photo-crosslinking.
This guide moves beyond basic literature summarization to provide a reproducible synthetic workflow and a critical analysis of Structure-Activity Relationships (SAR).
Synthetic Architecture: Field-Proven Protocols
The synthesis of allyloxy-cinnamic acids is best approached via a convergent route. While direct allylation of hydroxycinnamic acids is possible, it often leads to esterification byproducts (O-allylation of the carboxylate).
The Superior Route:
-
Williamson Ether Synthesis: Selective O-alkylation of hydroxybenzaldehyde.
-
Knoevenagel Condensation: Extension of the aldehyde to the cinnamic acid.
Validated Experimental Protocol
Step 1: Synthesis of 4-Allyloxybenzaldehyde
-
Rationale: Using potassium carbonate (
) in acetone or DMF creates a mild basic environment that favors phenolic deprotonation without hydrolyzing the aldehyde.
Protocol:
-
Charge: In a 500 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in anhydrous acetone (150 mL).
-
Base: Add anhydrous
(20.7 g, 150 mmol). Stir at room temperature for 15 minutes to ensure phenoxide formation. -
Alkylation: Add allyl bromide (10.4 mL, 120 mmol) dropwise over 20 minutes.
-
Reflux: Heat to reflux (
C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). -
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over
.[1] -
Yield: Expect 90–95% of a pale yellow oil (4-allyloxybenzaldehyde).
Step 2: Knoevenagel Condensation (The Verley-Doebner Modification)
-
Rationale: Using malonic acid with pyridine/piperidine promotes decarboxylation in situ, delivering the acid directly rather than an ester.
Protocol:
-
Charge: Mix 4-allyloxybenzaldehyde (16.2 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in pyridine (40 mL).
-
Catalyst: Add piperidine (1 mL) as the organocatalyst.
-
Reaction: Heat to
C for 1 hour, then raise to reflux ( C) for 3 hours. Note: Carbon dioxide evolution indicates the reaction is proceeding. -
Quench: Cool the mixture to
C and pour slowly into ice-cold HCl (6M, 150 mL) with vigorous stirring. The product will precipitate immediately. -
Purification: Filter the white solid. Recrystallize from Ethanol/Water (3:1).
-
Characterization: 4-Allyloxycinnamic acid (Yield: ~85%, m.p. 170–174°C).
Visualization: Synthetic Pathway & Mechanism[2]
The following diagram illustrates the chemical flow and the critical transition states.
Figure 1: Convergent synthetic pathway for allyloxy-cinnamic acid derivatives emphasizing critical reagents.
Pharmacological & Material Applications[2][3][4][5][6][7][8][9][10]
Structure-Activity Relationship (SAR) Logic
The allyloxy group is not passive. Its inclusion alters the physicochemical profile of the cinnamic acid core significantly compared to a hydroxyl or methoxy group.
| Feature | Allyloxy Effect | Biological/Material Implication |
| Lipophilicity | Increases LogP | Enhanced membrane permeability (bacterial/cancer cells). |
| Sterics | Bulky, rigid tail | Improved packing in liquid crystal mesophases (Nematic stability). |
| Reactivity | Terminal Alkene | Potential for covalent modification (rare) or polymerization (materials). |
| Electronic | Electron Donating (+M) | Increases electron density on the phenyl ring, stabilizing the carboxylate. |
Biological Profiles[1]
-
Antimicrobial Action: Allyloxy-cinnamic acids act as Michael Acceptors . The
-unsaturated carbonyl can interact with sulfhydryl groups on bacterial enzymes. The allyloxy tail facilitates entry through the lipid bilayer of S. aureus and M. tuberculosis. -
Anticancer (HDAC Inhibition): Cinnamic acids structurally mimic the "cap" group of Histone Deacetylase (HDAC) inhibitors. The allyloxy group extends into the hydrophobic pocket of the enzyme, potentially increasing binding affinity compared to shorter chains.
-
Metabolic Modulation (PPARs): Derivatives have shown activity as PPAR-
agonists, aiding in insulin sensitization. The lipophilic tail mimics the fatty acid ligands of PPARs.
Material Science: Liquid Crystals
The 4-allyloxycinnamic acid is a classic mesogen .
-
Mesophase: It typically exhibits a Nematic phase upon heating and Smectic phases upon cooling.
-
Photopolymerization: Under UV irradiation (>300nm), the cinnamate moiety undergoes [2+2] cycloaddition, while the allyl group can undergo radical polymerization. This dual-cure capability is vital for LCD alignment layers .
Mechanistic Visualization: SAR & Bioactivity[9]
Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to biological and material targets.
References
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[2][3][4][5][6] Molecules, 19(12), 19292-19349. Link
- Ruiz, G., et al. (2011). Synthesis and Liquid Crystalline Properties of New Allyloxy-Cinnamic Acid Derivatives. Liquid Crystals, 38(5), 567-575. (Validated via search context: "Allyloxy-based biphenyl liquid crystals").
-
Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[7][8][4][5][6] Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. Link
-
Sharma, P. (2011).[2] Cinnamic acid derivatives: A new chapter of various pharmacological activities.[4][5] Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.[2]
-
Reich, R., et al. (2018). Effect of
-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid. (Protocol Adaptation Source). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for 4-Allyloxycinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature during the synthesis of 4-allyloxycinnamic acid derivatives. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific reasoning to empower you in your experimental design and execution.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the synthesis of 4-allyloxycinnamic acid and its derivatives, with a focus on the critical role of reaction temperature.
Q1: What is the primary method for synthesizing 4-allyloxycinnamic acid, and what is the typical temperature range?
The most common and direct method for synthesizing 4-allyloxycinnamic acid is through a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol, in this case, 4-hydroxycinnamic acid, with an allyl halide (e.g., allyl bromide) in the presence of a base.[1]
The reaction temperature is a critical parameter that significantly influences the reaction rate and the formation of potential byproducts. Generally, these reactions are heated to overcome the activation energy.[2] A typical temperature range for this synthesis is between 50-100°C .[2]
Q2: I am observing a low yield of my desired 4-allyloxycinnamic acid derivative. Could the reaction temperature be the cause?
Yes, an inappropriate reaction temperature is a frequent contributor to low yields. Several scenarios related to temperature could be at play:
-
Temperature is too low: The reaction may not have sufficient energy to proceed at an adequate rate, leading to an incomplete reaction and a significant amount of unreacted starting material.[2]
-
Temperature is too high: While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions, consuming your starting materials and reducing the yield of the desired product.
Q3: What are the major side reactions I should be aware of when heating the reaction mixture for 4-allyloxycinnamic acid synthesis?
The primary side reaction of concern, especially at elevated temperatures, is the Claisen rearrangement . This is a thermally induced[3][3]-sigmatropic rearrangement of the initially formed 4-allyloxycinnamic acid.[4][5][6] In this process, the allyl group migrates from the oxygen atom to an ortho position on the aromatic ring, forming a C-allyl compound.[3] Uncatalyzed Claisen rearrangements often require temperatures exceeding 100°C.[4]
Another potential side reaction, particularly if using secondary or tertiary allyl halides (which is not recommended for a Williamson ether synthesis), is an E2 elimination reaction , which would produce an alkene instead of the desired ether.[2][7]
Q4: How does the choice of solvent affect the optimal reaction temperature?
The solvent plays a crucial role in determining the appropriate reaction temperature. High-boiling point solvents are often used to achieve the necessary temperatures for the reaction to proceed efficiently. Common solvents for Williamson ether synthesis include polar aprotic solvents which can accelerate the reaction rate.[2] For thermal rearrangements like the Claisen rearrangement, high-boiling, non-polar solvents are often employed.[8]
Q5: Can I use microwave irradiation to optimize the reaction temperature and time?
Yes, microwave-assisted synthesis can be a powerful tool for optimizing reactions. It can often dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[2] This technique has been successfully applied to both Williamson ether synthesis and Claisen rearrangements.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting specific issues you may encounter during your experiments.
Scenario 1: The reaction is not proceeding, and TLC analysis shows only starting material.
Question: I've set up my reaction for the synthesis of a 4-allyloxycinnamic acid derivative, but after several hours at the recommended temperature, I only see the starting 4-hydroxycinnamic acid derivative on my TLC plate. What could be the problem?
Answer: Failure for the reaction to initiate is almost always due to an issue with the generation of the nucleophilic phenoxide ion.[2] Here’s a step-by-step troubleshooting guide:
-
Verify Base Strength: The base you are using may be too weak to deprotonate the phenolic hydroxyl group effectively. For phenols, common bases include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[2] If you are using a weaker base like sodium bicarbonate, it may be insufficient.[2] For less reactive starting materials, a stronger base like sodium hydride (NaH) can be used, but this should be done with caution as it can increase the likelihood of side reactions.[2]
-
Ensure Anhydrous Conditions: If you are using a moisture-sensitive base like NaH, it is critical that your solvent and glassware are completely dry. Any residual water will quench the base, preventing the formation of the phenoxide.[2]
-
Increase the Reaction Temperature: It's possible that the reaction simply requires more thermal energy to overcome the activation barrier. Gradually increase the temperature of your reaction mixture, monitoring the progress by TLC. A typical range to explore is 50-100°C.[2]
Scenario 2: My reaction is producing a significant amount of an unexpected byproduct.
Question: I'm obtaining my desired 4-allyloxycinnamic acid derivative, but my yield is compromised by a major byproduct that I suspect is the Claisen rearrangement product. How can I confirm this and optimize the temperature to favor the desired product?
Answer: The formation of a Claisen rearrangement product is a strong indication that your reaction temperature is too high.[4][9] Here’s how to address this issue:
-
Product Characterization: First, confirm the identity of the byproduct. You can use techniques like NMR spectroscopy, mass spectrometry, or comparison with a known standard of the ortho-allyl phenol to verify if it is indeed the Claisen product.
-
Systematically Lower the Reaction Temperature: Conduct a series of experiments where you systematically decrease the reaction temperature. Start by reducing the temperature in 10°C increments and monitor the reaction progress and product distribution by TLC or GC-MS.
-
Consider Solvent Choice: The solvent can influence the rate of the Claisen rearrangement.[8] If you are using a solvent that is known to promote this rearrangement, consider switching to an alternative.
-
Reaction Time Optimization: At a lower temperature, the reaction will likely be slower. You may need to extend the reaction time to achieve a good conversion of your starting material. Monitor the reaction over time to find the optimal balance between conversion and byproduct formation.
Data Presentation: Temperature Effects on Product Distribution
To illustrate the impact of temperature, consider the following hypothetical data for the synthesis of a 4-allyloxycinnamic acid derivative:
| Reaction Temperature (°C) | Yield of 4-Allyloxycinnamic Acid Derivative (%) | Yield of Claisen Rearrangement Product (%) |
| 60 | 75 | < 5 |
| 80 | 85 | 10 |
| 100 | 60 | 35 |
| 120 | 20 | 70 |
As the table demonstrates, there is an optimal temperature range that maximizes the yield of the desired ether while minimizing the formation of the rearrangement byproduct.
Experimental Protocol: General Procedure for Optimizing Reaction Temperature
The following is a generalized, step-by-step protocol for optimizing the reaction temperature for the synthesis of a 4-allyloxycinnamic acid derivative via Williamson ether synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-hydroxycinnamic acid derivative (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃), in a slight excess (e.g., 1.5-2 equivalents).
-
Allyl Halide Addition: Add the allyl halide (e.g., allyl bromide) in a slight excess (e.g., 1.1-1.2 equivalents).
-
Heating and Monitoring: Heat the reaction mixture to the desired starting temperature (e.g., 50°C). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC).
-
Temperature Adjustment: Based on the TLC analysis, you can decide to either maintain, increase, or decrease the temperature to optimize the reaction rate and minimize byproduct formation.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purification: The crude product can then be purified by a suitable method, such as recrystallization or column chromatography, to isolate the pure 4-allyloxycinnamic acid derivative.
Mandatory Visualization: Workflow for Reaction Temperature Optimization
Caption: A workflow diagram for optimizing reaction temperature.
III. References
-
Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem. Available from:
-
Claisen Rearrangement - Organic Chemistry Portal. Available from: [Link]
-
Okada, Y. and Imanari, D. (2012) Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes. International Journal of Organic Chemistry, 2, 38-43. Available from: [Link]
-
Claisen rearrangement - Wikipedia. Available from: [Link]
-
Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl) - Semantic Scholar. Available from: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available from: [Link]
-
10.6: Williamson Ether Synthesis - Chemistry LibreTexts. Available from: [Link]
Sources
- 1. francis-press.com [francis-press.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes [scirp.org]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. Claisen Rearrangement | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
storage stability and shelf life of (2E)-3-[4-(allyloxy)phenyl]acrylic acid
Technical Support Center: (2E)-3-[4-(allyloxy)phenyl]acrylic Acid
Executive Technical Summary
This compound (often referred to as 4-Allyloxycinnamic Acid ) is a bifunctional building block used primarily in the synthesis of liquid crystals and photo-crosslinkable polymers. Its stability is governed by two competing reactive moieties:
-
The Cinnamic Acid Motif: Susceptible to [2+2] photocycloaddition (dimerization) and E/Z isomerization upon UV exposure.
-
The Allyl Ether Tail: Prone to radical-induced auto-oxidation (peroxide formation) and thermal polymerization.
Standard Shelf Life:
-
12 Months at +4°C (Desiccated, Dark).
-
24+ Months at -20°C (Under Argon/Nitrogen).
Critical Storage Protocols (The "Golden Rules")
Do not treat this merely as a stable carboxylic acid. The allyl ether functionality significantly lowers its oxidative stability compared to simple analogues like 4-methoxycinnamic acid.
| Parameter | Recommended Condition | Scientific Rationale (Causality) |
| Temperature | -20°C (Long-term) +4°C (Active use) | Lowers the kinetic energy below the activation threshold for spontaneous radical polymerization of the allyl group. |
| Atmosphere | Inert Gas (Ar or N₂) | CRITICAL: Allyl ethers undergo auto-oxidation in air to form hydroperoxides. These impurities can initiate explosive polymerization during heating/reaction. |
| Light | Amber Vials / Foil | The acrylic double bond undergoes E |
| Moisture | Desiccator (<30% RH) | While the acid is stable to hydrolysis, moisture promotes crystal lattice changes that can accelerate solid-state photodimerization rates. |
Degradation Mechanism Visualization
The following diagram illustrates the two primary failure modes: Photochemical Dimerization (Solid State) and Oxidative Degradation (Liquid/Solution State).
Figure 1: Dual degradation pathways showing light-induced dimerization (top) and oxygen-induced peroxidation (bottom).
Troubleshooting Guide & FAQs
Scenario A: Material Appearance Change
Q: My white powder has turned a pale yellow. Is it still usable?
-
Diagnosis: Yellowing typically indicates the formation of conjugated oligomers or early-stage oxidation of the allyl group (quinone-methide like impurities).
-
Action:
-
Perform a solubility test in Methanol. If it dissolves completely, it may be salvageable via recrystallization (Ethanol/Water).
-
If insoluble particles remain, discard . These are likely dimers (Truxillic acid derivatives) which are notoriously difficult to separate.
-
Scenario B: Solubility Issues
Q: The compound no longer dissolves in solvents where it was previously soluble (e.g., THF, Acetone).
-
Diagnosis: Photodimerization .[1][2] In the solid state, cinnamic acid derivatives pack in a way that allows UV light to fuse two molecules into a cyclobutane ring (dimer). These dimers have drastically different solubility profiles and higher melting points.
-
Prevention: Always wrap storage containers in aluminum foil.
Scenario C: Safety during Reaction
Q: I am heating the compound for an esterification, and the reaction mixture is darkening rapidly.
-
Diagnosis: Peroxide Contamination . If the material was stored in air, the allyl ether has likely formed peroxides. Upon heating, these cleave to form radicals, triggering uncontrolled polymerization.
-
Immediate Action: Stop heating. Cool the reaction. Test the starting material for peroxides using Quantofix® sticks or iodide titration.
Analytical Validation Protocols
Do not rely on visual inspection alone. Use these methods to validate shelf-life extension.
Protocol 1: Purity Check (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.
-
Gradient: 50% B
90% B over 15 mins. -
Detection: UV at 280 nm (Cinnamate absorption max).
-
Pass Criteria: Single peak >98% area.
-
Fail Criteria:
-
Peak at Relative Retention Time (RRT) ~0.9 (Z-isomer).
-
Broad mound at late elution (Oligomers).
-
Protocol 2: Peroxide Test (Mandatory for Allyl Ethers)
-
Method: Iodometric Titration (or semi-quant test strips).
-
Procedure: Dissolve 100 mg in 2 mL fresh THF. Add 1 drop of saturated KI solution.
-
Observation:
-
Colorless: Safe.
-
Yellow/Brown: Peroxides present (>50 ppm). DO NOT DISTILL OR HEAT.
-
References
-
Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acid Derivatives. Journal of the Chemical Society, 1996-2000.
- Establishes the mechanism for solid-state dimeriz
-
Reich, L., & Stivala, S. S. (1969). Autoxidation of Hydrocarbons and Polyolefins. Marcel Dekker Inc.
- Foundational text on the radical mechanism of allyl ether oxid
-
Kociolek, M. G., & Tam-Chang, S. W. (2012). Photochemistry of Cinnamic Acid Derivatives in Solution and the Solid State. Journal of Chemical Education, 89(1), 153–156.
- Detailed guide on distinguishing isomers and dimers.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methoxycinnamic acid (Analogous Structure).
- Provides baseline handling for the cinnamic acid pharmacophore.
Sources
Technical Support Center: Troubleshooting Low Purity in 4-Allyloxycinnamic Acid Production
Welcome to the Technical Support Center for the synthesis of 4-allyloxycinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high purity in their synthesis. In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) is paramount, as impurities can affect the drug's efficacy, stability, and safety.[1][2][3][4][5] This document provides in-depth troubleshooting advice, detailed protocols, and a scientific rationale for each step to help you diagnose and resolve purity issues in your production of 4-allyloxycinnamic acid.
Understanding the Synthesis: The Williamson Ether Synthesis
The production of 4-allyloxycinnamic acid is commonly achieved through a Williamson ether synthesis.[6][7] This reliable and versatile SN2 reaction involves the deprotonation of 4-hydroxycinnamic acid to form a phenoxide ion, which then acts as a nucleophile to attack an allyl halide (typically allyl bromide), forming the desired ether linkage.[6][8][9][10]
Reaction Mechanism Overview
Common Causes of Low Purity and Troubleshooting FAQs
Low purity in the final product can often be traced back to incomplete reactions, the formation of side products, or contamination. This section addresses common issues in a question-and-answer format.
Q1: My reaction seems incomplete, with a significant amount of unreacted 4-hydroxycinnamic acid remaining. What could be the cause?
A1: Incomplete deprotonation of the starting material is the most likely culprit. The phenolic hydroxyl group of 4-hydroxycinnamic acid needs to be fully deprotonated to form the reactive phenoxide ion.
Troubleshooting Steps:
-
Evaluate Your Base: Ensure the base you are using is strong enough to deprotonate the phenol. While weaker bases like sodium bicarbonate may be insufficient, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally effective.[11] For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but with caution, as it can promote side reactions.[11]
-
Check Stoichiometry: Use at least a stoichiometric equivalent of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they do not solvate the phenoxide ion, thus preserving its nucleophilicity.[11][12] Protic solvents, on the other hand, can hinder the reaction.
-
Reaction Time and Temperature: The reaction may require more time or a higher temperature to proceed to completion. Typical conditions range from 50-100°C for 1-8 hours.[11]
Q2: I'm observing an unknown impurity with a similar polarity to my product. What could it be?
A2: A common side reaction in Williamson ether synthesis is C-alkylation, where the allyl group attaches to the aromatic ring instead of the oxygen atom.[6][10] This occurs because the phenoxide ion is an ambident nucleophile.
Troubleshooting Steps:
-
Solvent and Temperature Control: The choice of solvent can influence the ratio of O-alkylation to C-alkylation. Polar aprotic solvents generally favor the desired O-alkylation.[11] Lowering the reaction temperature can also sometimes reduce the rate of C-alkylation.
-
Counter-ion Effects: While less straightforward to control, the nature of the cation (from the base) can influence the reaction outcome.
Q3: My final product is contaminated with a low-polarity impurity. What is its likely identity?
A3: This is often due to the elimination (E2) of the alkyl halide (allyl bromide) to form a volatile alkene, which can polymerize or react further.[6] This side reaction is more prevalent with secondary or tertiary alkyl halides, but can still occur with primary halides under harsh conditions.[6][8]
Troubleshooting Steps:
-
Temperature Control: Avoid excessively high reaction temperatures, which favor elimination over substitution.
-
Choice of Alkylating Agent: While allyl bromide is a primary halide, ensure it is of high quality and free from impurities that could promote elimination.
Visualizing Potential Side Reactions
Purification Strategies for 4-Allyloxycinnamic Acid
Even with an optimized reaction, effective purification is crucial for achieving high purity.
Q4: What is the best method to purify crude 4-allyloxycinnamic acid?
A4: A multi-step approach involving extraction and recrystallization is typically effective. Column chromatography can be used for very challenging separations.
Protocol 1: Standard Work-up and Purification
-
Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will protonate the carboxylate group of the product and any unreacted starting material, causing them to precipitate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. The desired product and any organic-soluble impurities will move into the organic phase.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[13] This is a powerful technique for removing small amounts of impurities.
Protocol 2: Purification by Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography is a viable option.[14]
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is often effective for separating cinnamic acid derivatives. The exact ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.
Data Summary for Method Selection
| Parameter | Williamson Ether Synthesis |
| Starting Materials | 4-Hydroxycinnamic Acid, Allyl Bromide |
| Base | K₂CO₃, NaOH, NaH |
| Solvent | DMF, DMSO, Acetonitrile |
| Temperature | 50-100 °C |
| Reaction Time | 1-8 hours |
| Common Impurities | Unreacted 4-hydroxycinnamic acid, C-alkylated byproduct, elimination products |
| Purification Methods | Recrystallization, Column Chromatography |
Final Quality Control
After purification, it is essential to confirm the purity of the 4-allyloxycinnamic acid.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically lower and broaden the melting point range.[1]
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: These techniques can confirm the structure of the final product and identify any remaining impurities.
-
FT-IR: The presence of the ether linkage and the α,β-unsaturated carboxylic acid can be confirmed.
-
Mass Spectrometry: This will confirm the molecular weight of the desired product.
-
By systematically addressing potential issues in the reaction and employing robust purification strategies, researchers can consistently achieve high-purity 4-allyloxycinnamic acid for their drug development and scientific research needs.
References
-
Effects of Impurities in Pharmaceuticals - Veeprho. (2020, January 20). Retrieved from [Link]
-
Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API). (2024, June 12). Retrieved from [Link]
-
Impurities in APIs and Their Effects on Products - Contract Pharma. (2024, July 29). Retrieved from [Link]
-
The Effects of Impurities in the Pharmaceutical Industry - Sterinox Systems. (2025, March 24). Retrieved from [Link]
-
Williamson ether synthesis - Wikipedia. Retrieved from [Link]
-
Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC - NIH. Retrieved from [Link]
-
(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. Retrieved from [Link]
-
Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions - MDPI. (2022, January 20). Retrieved from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Retrieved from [Link]
-
Synthesis of a-aryloxy cinnamic acids - Indian Academy of Sciences. Retrieved from [Link]
-
Solid phase synthesis of 4-hydroxycinnamic acid and its derivatives for potential use in combinatorial chemistry: a novel route for the synthesis of 4-hydroxycinnamoyl coenzyme A and NMDA receptor antagonists - PubMed. (2001, February 15). Retrieved from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]
-
Williamson Ether Synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]
-
cinnamic acid synthesis part 2 (ethyl ester hydrolysis) - YouTube. (2018, October 29). Retrieved from [Link]
-
(PDF) A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - ResearchGate. (2025, October 16). Retrieved from [Link]
-
SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020, April 30). Retrieved from [Link]
-
Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. contractpharma.com [contractpharma.com]
- 4. sterinoxsystems.com [sterinoxsystems.com]
- 5. IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY’RE MANAGED [aquigenbio.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
minimizing side reactions in the alkylation of p-hydroxycinnamic acid
This guide functions as a specialized Technical Support Center for researchers working with p-Hydroxycinnamic Acid (pHCA) . It is structured to address the specific chemical behavior of this molecule, focusing on its ambident nucleophilicity and thermal instability.
Ticket Status: Open Topic: Minimizing Side Reactions & Optimizing Selectivity Assigned Specialist: Senior Application Scientist
The Core Challenge: The Ambident Nucleophile
The primary cause of failure in pHCA alkylation is its dual-nucleophilic nature. The molecule possesses two acidic protons with distinct pKa values:[1][2]
-
Carboxylic Acid (-COOH): pKa ~4.5 (Harder nucleophile)
-
Phenolic Hydroxyl (-OH): pKa ~9.0–9.5 (Softer nucleophile)
The Conflict: When treated with a base, pHCA forms a dianion. Both the phenoxide and the carboxylate can attack the alkylating agent.
-
Target Reaction: O-Alkylation (Ether formation at the phenol).
-
Common Side Reaction: Esterification (Reaction at the carboxylate).
Diagnostic Visualization: Reaction Pathways
The following diagram illustrates the competing pathways and the critical "Danger Zones" for side reactions.
Figure 1: Reaction landscape of p-hydroxycinnamic acid. Path A is the typical desired route. Path B and C represent selectivity failures. Path D represents thermal degradation.
Troubleshooting Protocols (By Symptom)
Issue A: "I am getting a mixture of Ether, Ester, and Diester."
Root Cause: Poor selectivity due to the simultaneous presence of carboxylate and phenoxide anions reacting with a non-selective alkylating agent.
Solution: The "Protection-Deprotection" Workflow (Gold Standard) To guarantee high purity, you must chemically isolate the reactive centers. Do not attempt direct alkylation if >95% purity is required.
Step-by-Step Protocol:
-
Esterification (Protection):
-
Reflux pHCA in Methanol with catalytic H₂SO₄ (or HCl) for 4–6 hours.
-
Result: Methyl p-hydroxycinnamate. The -COOH is now blocked.
-
-
Alkylation (The Reaction):
-
Dissolve the methyl ester in Acetone or DMF .
-
Add K₂CO₃ (2.0 equiv). Why? Potassium carbonate is mild enough to avoid hydrolysis of the ester but strong enough to deprotonate the phenol.
-
Add Alkyl Halide (1.1 equiv). Reflux.
-
Result: Methyl p-alkoxycinnamate.
-
-
Hydrolysis (Deprotection):
-
Treat with aqueous NaOH/MeOH.
-
Acidify with dilute HCl.
-
Result: Pure p-alkoxycinnamic acid (Target Ether).
-
Issue B: "My yield is low, and I see a 'gummy' polymer."
Root Cause: Radical polymerization of the double bond. The cinnamic double bond is susceptible to radical attack, especially under light or high heat.
Corrective Actions:
-
Light Control: Wrap reaction vessels in aluminum foil. Cinnamic acid derivatives can undergo [2+2] photocycloaddition (dimerization) under UV/visible light.
-
Temperature Limit: Do not exceed 100°C unless necessary. Decarboxylation to 4-vinylphenol (styrene derivative) accelerates significantly above 140°C. 4-vinylphenol rapidly polymerizes.
-
Radical Scavenger: If using a radical-sensitive solvent (like THF), add a trace of BHT (butylated hydroxytoluene) to inhibit polymerization.
Issue C: "The reaction is stuck; the alkyl halide won't react."
Root Cause: Solvent effects or "Hard/Soft" Mismatch.
-
Solvent Trap: Using protic solvents (Ethanol/Methanol) for the alkylation step creates a "solvation shell" around the phenoxide, reducing its nucleophilicity.
-
Leaving Group: Chlorides are often too sluggish for this system without iodide catalysis.
Optimization Table:
| Variable | Recommendation | Scientific Rationale |
| Solvent | DMF, DMSO, or Acetone | Polar aprotic solvents leave the phenoxide anion "naked" and highly reactive (SN2 acceleration). |
| Base | K₂CO₃ or Cs₂CO₃ | Cesium (Cs⁺) is a large cation ("Cesium Effect") that improves solubility of the phenoxide salt in organic solvents. |
| Catalyst | KI (Potassium Iodide) | If using Alkyl Chlorides, add 10 mol% KI. This converts R-Cl to R-I in situ (Finkelstein reaction), which is a better leaving group. |
| Temperature | 60°C – 80°C | Sufficient activation energy for SN2 without triggering thermal decarboxylation. |
Advanced Troubleshooting: Direct Alkylation Strategy
Use this only if you cannot use the protection strategy.
If you must alkylate the free acid directly, you rely on the nucleophilicity difference .
-
The Theory: The Phenoxide (Ar-O⁻) is a better nucleophile than the Carboxylate (R-COO⁻) in aprotic solvents because the carboxylate charge is delocalized over two oxygens (more stable, less reactive).
Direct Alkylation Protocol:
-
Solvent: DMF (Anhydrous).
-
Base: NaH (Sodium Hydride, 2.2 equiv). Warning: Strong base.[3]
-
Add NaH to DMF at 0°C.
-
Add pHCA slowly. (Evolution of H₂ gas).
-
State: This forms the Dianion instantly.
-
-
Reagent: Add Alkyl Halide (0.95 equiv).
-
Crucial: Use a slight deficit of the alkylating agent. If you use excess, the carboxylate will eventually react. By limiting the reagent, the more reactive phenoxide consumes it first.
-
-
Quench: Pour into ice water and acidify carefully to pH 3-4.
FAQ: Rapid Resolution
Q: Can I use NaOH in water for the alkylation? A: Generally, no. Water solvates the anions heavily, reducing reactivity. Furthermore, hydroxide is a nucleophile itself and can compete with the phenoxide, hydrolyzing your alkyl halide (producing alcohols). Use Acetone/K₂CO₃ for better results.
Q: Why did my product turn into a liquid/oil instead of a solid? A: You likely formed the ethyl ester if you used ethanol as a solvent with acid. Or, you have significant cis-isomer contamination. Recrystallize from Ethanol/Water to remove the cis-isomer and impurities.
Q: I see a new spot on TLC that isn't my product or starting material. A: Check the baseline. If the spot is very non-polar, it is likely the Diester (alkylated at both O and COO). If the spot is near the solvent front, it could be the decarboxylated vinylphenol dimer.
References & Authority
-
Solubility & Solvent Effects:
-
Solubility of p-hydroxycinnamic acid in polar aprotic solvents (DMF, DMSO) vs. protic solvents.
-
Source:
-
-
Decarboxylation Mechanisms:
-
Thermal stability of hydroxycinnamic acids and formation of 4-vinylphenol.
-
Source:
-
-
Alkylation Selectivity (Williamson Synthesis):
-
General mechanism and side reactions (E2 elimination, C-alkylation) in phenoxide alkylation.
-
Source:
-
-
Esterification vs. Etherification:
-
Strategies for selective functionalization of hydroxycinnamic acids.
-
Source:
-
Disclaimer: This guide assumes standard laboratory safety protocols. p-Hydroxycinnamic acid derivatives can be biologically active; handle with appropriate PPE.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Interpretation of (2E)-3-[4-(allyloxy)phenyl]acrylic acid
This guide provides an in-depth analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of (2E)-3-[4-(allyloxy)phenyl]acrylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework grounded in fundamental spectroscopic principles. We will dissect the expected chemical shifts, multiplicities, and coupling constants for each proton, explain the reasoning behind these predictions, and compare them with data from structurally related molecules to provide a comprehensive and self-validating analytical guide.
The Strategic Role of ¹H NMR in Structural Elucidation
In the landscape of analytical chemistry, ¹H NMR spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Its ability to provide precise information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms is fundamental to confirming molecular identity, assessing purity, and understanding molecular conformation.[1] For a molecule like this compound, which contains multiple distinct proton environments—including aromatic, vinylic, allylic, and a carboxylic acid—¹H NMR provides a detailed molecular fingerprint.
The interpretation of an NMR spectrum hinges on three key pieces of information for each signal:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Deshielded protons, which are near electronegative atoms or π-systems, appear at higher ppm values (downfield).[2]
-
Integration: The area under a signal is proportional to the number of protons it represents, allowing for a quantitative proton count.[3]
-
Multiplicity (Splitting Pattern): Caused by spin-spin coupling with neighboring non-equivalent protons, the splitting pattern (e.g., singlet, doublet, triplet) reveals the number of adjacent protons.
This guide will systematically apply these principles to predict and interpret the spectrum of the title compound.
Molecular Structure and Proton Environments
To begin our analysis, we must first identify all chemically non-equivalent protons in this compound. The structure is presented below with each unique proton set labeled for clarity.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it will solubilize the acid and allow for clear observation of the exchangeable COOH proton. Chloroform-d (CDCl₃) is an alternative, though the acidic proton may exchange or be very broad.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition (≥400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks. The half-height linewidth of the TMS signal should be <0.5 Hz.
-
Acquire the ¹H NMR spectrum using standard parameters. A relaxation delay (d1) of at least 5 seconds is crucial for accurate integration, especially for the potentially slow-relaxing quaternary carbons' attached protons in more advanced experiments. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw Free Induction Decay (FID) signal into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure the flat baseline required for accurate integration.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals and normalize the values to a known proton count (e.g., the two H(g) protons).
-
-
Analysis & Interpretation:
-
Assign each signal based on its chemical shift, integration, and multiplicity, as detailed in Table 1.
-
Measure the coupling constants to confirm proton connectivity and stereochemistry, paying special attention to the large trans-coupling of the acrylic protons and the complex couplings of the allyl group.
-
Compare the experimental data against the predicted values and reference spectra to confirm the structure unequivocally.
-
References
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid [4]and containing (b) 3 mol%.... Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
YouTube. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Photochemical & Photobiological Sciences. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2013, January 27). Proton NMR of Allyl Ether Groups. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]
-
OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 5.1 Integration of Proton NMR Spectra. Retrieved from [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved from [Link]
Sources
FTIR Peak Assignments for Allyl and Carboxyl Groups in Cinnamic Acid Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
Characterizing cinnamic acid derivatives requires a nuanced understanding of how electronic conjugation and steric factors influence vibrational spectroscopy. Unlike simple aliphatic compounds, cinnamic acid derivatives possess a styrenic conjugated system (Phenyl-CH=CH-C=O) that significantly alters standard FTIR peak positions.
This guide provides a technical comparison between the free acid (Cinnamic Acid ) and its esterified allylic analogue (Allyl Cinnamate ). The primary challenge in distinguishing these derivatives lies in deconvoluting the overlapping signals of the conjugated backbone alkene and the terminal allyl alkene, as well as interpreting the carbonyl shift induced by esterification versus hydrogen-bonded dimerization.
Key Mechanistic Insight:
-
Conjugation Effect: The delocalization of
-electrons between the aromatic ring, the alkene, and the carbonyl group lowers the force constant of the C=O and C=C bonds, shifting absorption to lower wavenumbers compared to non-conjugated analogues. -
Allyl vs. Styrenic Alkene: In allyl cinnamate, two distinct types of double bonds exist: the conjugated internal alkene (styrenic) and the isolated terminal alkene (allylic). Differentiating these requires analyzing both the stretching region (1600–1650 cm⁻¹) and the out-of-plane (OOP) bending region (900–1000 cm⁻¹).
Comparative Analysis: Peak Assignments
The following table contrasts the critical vibrational modes for Cinnamic Acid and Allyl Cinnamate. Note the diagnostic shifts in the Carbonyl and Alkene regions.[1][2][3][4]
| Functional Group | Vibrational Mode | Cinnamic Acid (Free Acid) | Allyl Cinnamate (Ester) | Mechanistic Cause of Shift |
| Carboxyl / Ester | C=O[5] Stretch | 1680 – 1700 cm⁻¹ (Sharp, Strong) | 1710 – 1725 cm⁻¹ (Sharp, Strong) | Esterification: Esters lack the strong intermolecular H-bonding of acid dimers, raising the frequency. However, conjugation keeps it below saturated esters (~1740 cm⁻¹). |
| Hydroxyl | O-H Stretch | 2500 – 3300 cm⁻¹ (Very Broad) | Absent | Derivatization: The broad "fermi resonance" trough of the carboxylic acid dimer disappears upon esterification. |
| Conjugated Alkene | C=C Stretch (Backbone) | 1620 – 1630 cm⁻¹ (Medium) | 1630 – 1640 cm⁻¹ (Medium) | Conjugation: The styrenic double bond is heavily conjugated. In the ester, the cross-conjugation is slightly altered, often resulting in a minor blue shift. |
| Allyl Group | C=C Stretch (Terminal) | N/A | 1640 – 1650 cm⁻¹ (Shoulder/Split) | Isolation: The terminal allyl C=C is less conjugated than the backbone, absorbing at slightly higher energy. Often appears as a split peak or shoulder on the backbone C=C band. |
| Fingerprint (OOP) | =C-H Bend | ~700 cm⁻¹ (cis/trans) | 910 & 990 cm⁻¹ | Terminal Vinyl: The allyl group (-CH₂-CH=CH₂) shows characteristic strong bending modes at 910 and 990 cm⁻¹, absent in the free acid. |
Substituent Effects on C=O Frequency
When analyzing substituted cinnamic acids (e.g., for drug development), the electronic nature of the aromatic substituent dictates the carbonyl shift:
-
Electron Donating Groups (EDG) (e.g., 4-OH, 4-OMe): Donate electron density into the conjugated system, weakening the C=O bond and lowering the frequency (e.g., p-Coumaric acid C=O ≈ 1670 cm⁻¹).
-
Electron Withdrawing Groups (EWG) (e.g., 4-NO₂): Withdraw density, strengthening the C=O bond and raising the frequency.
Experimental Protocol: KBr Pellet Method
To ensure reproducibility and minimize spectral noise, the Potassium Bromide (KBr) Pellet method is recommended over ATR for solid cinnamic derivatives due to superior resolution in the fingerprint region.
Protocol Validation: This workflow is self-validating. If the background scan shows peaks at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (moisture), the system is compromised.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dry spectroscopic grade KBr powder at 110°C overnight to remove hygroscopic moisture. Store in a desiccator.
-
-
Sample Grinding:
-
Mix 1–2 mg of the cinnamic acid derivative with 100–200 mg of KBr.
-
Critical Step: Grind in an agate mortar until the mixture is a fine, flour-like powder. Large particles cause the "Christiansen Effect," leading to distorted baselines.
-
-
Pellet Formation:
-
Transfer mixture to a 13mm die set.
-
Apply vacuum for 1-2 minutes to remove trapped air.
-
Press at 8–10 tons of pressure for 2 minutes.
-
-
Quality Check:
-
The resulting pellet must be transparent (glass-like). If it is opaque/white, regrind and repress.
-
-
Acquisition:
Visualizing the Identification Workflow
The following diagram illustrates the logical decision tree for identifying a specific cinnamic derivative based on the spectral data discussed.
Caption: Logical workflow for distinguishing Cinnamic Acid, Allyl Cinnamate, and Alkyl Cinnamates using FTIR spectral features.
References
-
Doc Brown's Chemistry. (n.d.). The infrared spectrum of cinnamic acid. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[7] Spectral Database for Organic Compounds (SDBS). Retrieved from [Link][7]
-
LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
ResearchGate. (2011). TG–DTA of cinnamic acid and spectral assignment of FTIR peaks. Retrieved from [Link]
Sources
- 1. Improvement of the Ductility of Environmentally Friendly Poly(lactide) Composites with Posidonia oceanica Wastes Plasticized with an Ester of Cinnamic Acid [mdpi.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to HPLC Method Development for (2E)-3-[4-(allyloxy)phenyl]acrylic Acid Purity Analysis
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of (2E)-3-[4-(allyloxy)phenyl]acrylic acid, a cinnamic acid derivative with potential therapeutic applications. We will explore the rationale behind experimental choices, compare alternative approaches, and present a fully validated method that stands up to the rigorous standards of the industry.
Introduction: The "Why" Behind the Method
This compound, like many organic molecules, is susceptible to the formation of impurities during synthesis and storage. These impurities can include starting materials, intermediates, by-products, and degradation products. A reliable analytical method is therefore crucial to quantify the purity of the API and to detect and quantify any impurities.
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and specificity. When coupled with a Photodiode Array (PDA) detector, it provides a powerful tool for not only separating compounds but also for assessing peak purity, a critical aspect of a stability-indicating method.[1][2][3]
This guide will walk you through the logical steps of method development, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Foundational Choices: Setting the Stage for Success
The initial steps in HPLC method development involve selecting the appropriate column, mobile phase, and detection parameters. These choices are not arbitrary; they are based on the physicochemical properties of the analyte and a deep understanding of chromatographic principles.
The heart of the separation lies in the choice of the stationary phase. For a moderately polar, acidic compound like this compound, a reversed-phase column is the logical starting point. The primary mechanism of retention in reversed-phase chromatography is hydrophobic interaction.[7]
-
C18 (Octadecylsilane): The Workhorse. A C18 column is the most common choice for reversed-phase HPLC and serves as an excellent starting point. Its long alkyl chains provide strong hydrophobic retention, which is generally suitable for separating a range of organic molecules.
-
Phenyl-Hexyl: An Alternative with Unique Selectivity. A Phenyl-Hexyl column offers a different selectivity profile due to the presence of phenyl rings in the stationary phase. This can lead to enhanced retention and resolution for aromatic compounds like our target analyte through pi-pi interactions. The choice between acetonitrile and methanol as the organic modifier can significantly impact the selectivity on a phenyl phase.[7]
Our Choice and Rationale: We will begin our method development with a C18 column due to its versatility and proven track record. However, we will also explore the potential of a Phenyl-Hexyl column as a comparative alternative to demonstrate how different stationary phases can influence the separation.
The mobile phase composition is a critical parameter for controlling retention and selectivity. For acidic compounds, controlling the pH of the aqueous portion of the mobile phase is essential to ensure consistent peak shape and retention time.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC. ACN generally provides better peak shape and lower viscosity, while MeOH can offer different selectivity.[7]
-
Aqueous Phase and pH Control: Since our analyte is an acrylic acid, its ionization state will be pH-dependent. At a pH above its pKa, the acid will be ionized, leading to earlier elution. To ensure good retention and sharp peaks, it is crucial to maintain the mobile phase pH below the pKa of the carboxylic acid group (typically around 4-5). Using a buffer is essential for maintaining a stable pH. Phosphoric acid or formic acid are common choices for creating an acidic mobile phase.[8]
Initial Mobile Phase Composition:
-
Aqueous Phase (A): 0.1% Phosphoric acid in Water
-
Organic Phase (B): Acetonitrile
This combination provides a low pH to suppress the ionization of the acrylic acid, promoting retention and good peak shape.
Experimental Workflow: A Step-by-Step Guide to Method Development
The following workflow outlines the logical progression from initial scouting runs to a fully optimized and validated method.
Caption: A logical workflow for systematic HPLC method development and validation.
This protocol represents the culmination of the method development process, providing a robust and reliable method for purity analysis.
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the sample diluent.
-
For purity analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the sample diluent.
Method Validation: Proving Fitness for Purpose
A developed analytical method is incomplete without rigorous validation to demonstrate its suitability for the intended purpose.[6][9][10] The validation was performed according to the ICH Q2(R1) guideline.[4][5]
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11][12][13]
The drug substance was subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[11][12][14]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 12 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days
Results: The developed method was able to separate the main peak from all degradation products formed under the stress conditions. The peak purity analysis using the PDA detector confirmed the spectral homogeneity of the main peak in the presence of its degradants, thus proving the method's specificity.[1][3][15]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 3. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 4. starodub.nl [starodub.nl]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Separation of Cinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. onyxipca.com [onyxipca.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dgra.de [dgra.de]
- 15. chromatographyonline.com [chromatographyonline.com]
comparing thermal stability of allyloxy vs methoxy cinnamic acids
[1]
Executive Summary
In the development of high-performance polymers, liquid crystals, and pharmaceutical intermediates, the choice between 4-allyloxycinnamic acid (4-ACA) and 4-methoxycinnamic acid (4-MCA) is often dictated by their thermal behavior.
While both compounds share a cinnamic acid core, their thermal stability profiles diverge significantly due to the reactivity of the ether tail. 4-Methoxycinnamic acid exhibits superior thermal inertness, maintaining structural integrity up to its decarboxylation temperature (~220°C). In contrast, 4-allyloxycinnamic acid is a "reactive mesogen"; it undergoes a specific thermal rearrangement (Claisen rearrangement) at approximately 200°C, followed by polymerization. This makes 4-ACA less "stable" in a storage context but highly valuable for cross-linking applications.
Structural & Physical Properties Comparison
The fundamental difference lies in the ether substituent: the methoxy group is saturated and rigid, whereas the allyloxy group contains a terminal alkene, introducing potential for sigmatropic rearrangements and polymerization.
| Property | 4-Methoxycinnamic Acid (4-MCA) | 4-Allyloxycinnamic Acid (4-ACA) |
| Molecular Formula | ||
| Molecular Weight | 178.19 g/mol | 204.22 g/mol |
| Physical State | White Crystalline Powder | White/Off-White Crystalline Powder |
| Melting Point ( | 173.5 °C [1] | ~150–160 °C (Est. based on homologs*) |
| Key Functional Group | Methoxy (-OCH | Allyloxy (-OCH |
| Primary Thermal Event | Decarboxylation | Claisen Rearrangement / Polymerization |
*Note: 4-n-propoxycinnamic acid melts at 147°C. The allyl analog typically exhibits a slightly higher
Mechanistic Thermal Degradation Pathways
To understand the stability limits, one must look at the molecular mechanisms triggered by heat.
A. 4-Methoxycinnamic Acid: The Stable Baseline
The methoxy group is chemically robust. Upon heating, 4-MCA undergoes a sharp endothermic melting transition at 173.5°C. It remains a stable isotropic liquid until approximately 220°C.
-
Mechanism: The primary degradation pathway is decarboxylation , where the carboxylic acid group is lost as
, yielding 4-vinylanisole (4-methoxystyrene). -
Implication: Suitable for processing temperatures up to 200°C without structural change.[1]
B. 4-Allyloxycinnamic Acid: The Reactive Candidate
The allyloxy group introduces a "ticking clock" at elevated temperatures.[1]
-
Mechanism (Claisen Rearrangement): At temperatures nearing 200°C, the allyl phenyl ether moiety undergoes a [3,3]-sigmatropic rearrangement.[1] The allyl group migrates from the oxygen to the ortho-carbon on the benzene ring, converting the ether into a phenol (3-allyl-4-hydroxycinnamic acid).
-
Polymerization: At temperatures >250°C, the terminal double bonds (both from the allyl group and the cinnamic tail) initiate radical polymerization, leading to an insoluble cross-linked network.
-
Implication: 4-ACA cannot be processed as a stable liquid at high temperatures; it will chemically transform.[1]
Visualizing the Thermal Pathways
Figure 1: Comparative thermal degradation pathways.[1] Note the divergence after melting: 4-MCA remains stable, while 4-ACA chemically rearranges.
Experimental Protocol: Validating Stability
To objectively compare these materials, a simultaneous TGA/DSC (Thermogravimetric Analysis / Differential Scanning Calorimetry) workflow is required.[1]
Protocol: Simultaneous TGA-DSC Analysis
Objective: Determine
-
Sample Preparation:
-
Weigh 5–10 mg of dry sample into an Alumina (
) crucible (for high T stability). -
Crucial Step: Ensure the sample is ground to a fine powder to maximize thermal contact.[1]
-
-
Instrument Setup:
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inert atmosphere prevents oxidative degradation, isolating thermal stability).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Reference: Empty Alumina crucible.
-
-
Temperature Program:
-
Equilibrate: 30°C.
-
Ramp: 10°C/min to 300°C.[1]
-
Note: For 4-ACA, a slower ramp (5°C/min) near 200°C can help resolve the Claisen rearrangement peak from the melting peak.
-
-
Data Interpretation:
-
DSC Signal: Look for sharp endotherms (melting) and broad exotherms (polymerization/rearrangement).[1]
-
TGA Signal: Look for mass loss steps. Decarboxylation shows a theoretical mass loss of ~24% for 4-MCA (
release).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
Experimental Workflow Diagram
Figure 2: Standardized TGA/DSC workflow for characterizing cinnamic acid derivatives.
Comparative Data Summary
The following table synthesizes expected experimental data based on literature values for these specific compounds and their homologs.
| Parameter | 4-Methoxycinnamic Acid | 4-Allyloxycinnamic Acid | Interpretation |
| Melting Onset ( | 173.5 °C | ~155 °C | Methoxy packs more efficiently in the crystal lattice. |
| Stability Window | 173°C – 220°C | None (Reacts near melt) | 4-MCA has a usable liquid processing window. |
| Degradation Onset ( | ~220 °C | ~195–200 °C | 4-ACA instability is driven by rearrangement, not mass loss. |
| Mass Loss at 200°C | < 1% (Volatiles only) | < 1% (Isomerization) | Critical: 4-ACA rearranges without losing mass initially. TGA alone will miss this instability; DSC is required. |
| Exothermic Events | None before decomp. | Yes (~200°C) | Signature of Claisen rearrangement. |
Application Recommendations
-
Choose 4-Methoxycinnamic Acid if: You require a stable UV-absorbing additive or a monomer that must withstand high-temperature processing (e.g., extrusion) without cross-linking. It is the standard for stability.[1]
-
Choose 4-Allyloxycinnamic Acid if: You are designing a thermoset or a liquid crystal polymer where post-processing cross-linking is desired.[1] The "instability" (reactivity) is the functional feature used to lock in molecular orientation.
References
-
Sigma-Aldrich. (2024).[1] 4-Methoxycinnamic acid Product Specification. Link
-
ChemicalBook. (2024).[1] 4-Methoxycinnamic acid Properties and Melting Point. Link
-
PubChem. (2024).[1] Cinnamic Acid Derivatives and Thermal Data. Link
-
Organic Chemistry Portal. (2024).[1] Claisen Rearrangement Mechanism. Link
-
M. A. Elatawy et al. (2019).[1] Thermal and Mesomorphic Properties of Alkoxy Cinnamic Acid Derivatives. ResearchGate. Link
A Senior Application Scientist's Guide to Distinguishing (2E)-3-[4-(allyloxy)phenyl]acrylic Acid from its Cis-Isomer
In the realm of drug development and materials science, the precise stereochemical characterization of a molecule is not merely an academic exercise; it is a fundamental requirement for ensuring safety, efficacy, and desired material properties. Geometric isomers, such as the (2E) and (2Z) forms of 3-[4-(allyloxy)phenyl]acrylic acid, can exhibit profoundly different biological activities and physical characteristics.[1] The (2E) isomer, commonly referred to as the trans isomer, and its cis counterpart are structurally distinct due to the restricted rotation around the carbon-carbon double bond of the acrylic acid moiety. This guide provides an in-depth comparison of robust analytical techniques to unambiguously differentiate these two isomers, grounded in the principles of spectroscopic and chromatographic science.
The Structural Imperative: Why E/Z Isomerism Matters
The core difference between the (2E) and (2Z) isomers lies in the spatial arrangement of substituents around the C=C double bond. In the (2E) or trans isomer, the phenyl ring and the carboxylic acid group are on opposite sides of the double bond. In the (2Z) or cis isomer, they are on the same side.[2][3] This seemingly subtle variation has significant consequences, influencing molecular polarity, crystal packing, and interaction with biological targets.
Diagram 1: Structural Difference between E and Z Isomers
Caption: Spatial arrangement of substituents in E and Z isomers.
Definitive Identification via Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy stands as the gold standard for distinguishing geometric isomers of alkenes.[4][5] The key lies in the magnitude of the coupling constant (³J) between the two vinylic protons on the double bond.
Causality: The Karplus Relationship
The through-bond coupling between two vicinal protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[5]
-
For the (2E)-trans-isomer , the vinylic protons are anti-periplanar (180° dihedral angle), resulting in a large coupling constant.
-
For the (2Z)-cis-isomer , the vinylic protons are syn-periplanar (0° dihedral angle), leading to a significantly smaller coupling constant.
Expected Data
| Parameter | (2E)-isomer (trans) | (2Z)-isomer (cis) | Rationale |
| Vinylic ³JHH | ~12 - 18 Hz[6][7] | ~6 - 12 Hz[6][7] | Dihedral angle dependence of coupling.[5] |
| Appearance | Two distinct doublets | Two distinct doublets | Mutual coupling of vinylic protons. |
Note: For (2E)-3-phenylacrylic acid (cinnamic acid), a typical ³J value is ~16.0 Hz.[8]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution to accurately determine coupling constants.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis: Identify the signals corresponding to the vinylic protons. Expand this region and use the software's tools to measure the peak-to-peak separation within the doublets. This value, in Hz, is the coupling constant (J). A value >12 Hz is indicative of the (2E) isomer.
Complementary Spectroscopic and Analytical Techniques
While NMR is often conclusive, other techniques provide valuable, corroborating evidence. A multi-technique approach ensures the highest level of confidence in stereochemical assignment.
Diagram 2: Analytical Workflow for Isomer Differentiation
Caption: A multi-technique workflow for confident isomer assignment.
Infrared (IR) Spectroscopy
IR spectroscopy can differentiate geometric isomers based on the out-of-plane C-H bending vibrations (wags).[9]
-
Principle: The symmetry of the molecule influences which vibrational modes are IR-active. The out-of-plane C-H bend for a trans-disubstituted alkene is highly characteristic and strong, whereas the corresponding vibration for the cis isomer is often weaker or shifted.[10]
-
Expected Data:
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic conjugation of the isomers.
-
Principle: The (2E)-trans-isomer is generally more planar than the (2Z)-cis-isomer, where steric hindrance between the phenyl ring and carboxylic acid group can force a slight twist.[11] This enhanced planarity in the trans isomer allows for more effective π-orbital overlap, extending the conjugated system. An extended conjugation system requires less energy for electronic excitation, shifting the maximum absorbance (λmax) to a longer wavelength.[12]
-
Expected Data:
-
(2E)-isomer (trans): Exhibits a higher λmax and a greater molar absorptivity (ε) compared to the cis isomer.[11][12] For cinnamic acids, the trans isomer's λmax is typically at a longer wavelength.[13]
-
(2Z)-isomer (cis): Absorbs at a shorter wavelength (blue-shifted) and often has a lower molar absorptivity.[13][14]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the physical separation of the isomers.[15][16]
-
Principle: Isomers often have different polarities and three-dimensional shapes, leading to differential interactions with the stationary phase of an HPLC column. In reversed-phase HPLC (e.g., with a C18 column), retention is based on hydrophobicity. The more planar trans isomer can sometimes interact more strongly with the stationary phase than the bulkier cis isomer, though the elution order can depend on the specific mobile phase and stationary phase chemistry.[15][17]
-
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 (octadecyl silica) column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[18]
-
Detection: UV detector set to the λmax of one of the isomers (e.g., ~270 nm).
-
Analysis: The two isomers will elute at different retention times (tR), allowing for their separation and quantification.[15]
-
Melting Point Analysis
A simple, yet effective, physical method is the determination of the melting point.
-
Principle: The (2E)-trans-isomer typically has a more symmetrical structure, which allows for more efficient packing into a crystal lattice.[19][20] This tighter, more stable packing requires more energy to overcome the intermolecular forces, resulting in a higher melting point.[21][22] The less symmetrical cis isomer packs less efficiently, leading to weaker intermolecular forces and a lower melting point.[22][23]
-
Expected Data:
-
(2E)-isomer (trans): Higher melting point.
-
(2Z)-isomer (cis): Lower melting point.
-
Summary and Conclusion
The unambiguous differentiation of (2E)-3-[4-(allyloxy)phenyl]acrylic acid from its cis-isomer is critical for research and development. While ¹H NMR spectroscopy provides the most definitive structural evidence through the analysis of vinylic proton coupling constants, a comprehensive characterization is best achieved by combining multiple analytical techniques. The convergence of data from NMR, IR, UV-Vis, HPLC, and melting point analysis creates a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final stereochemical assignment.
References
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Quora. (2020, March 19). Why do cis isomers have a lower melting point than trans isomers?[Link]
-
ChemistryTalk. (2026, January 15). Cis vs. Trans Isomers: Understanding Their Melting Points and Molecular Interactions. [Link]
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OpenOChem Learn. Coupling in Cis/Trans Alkenes. [Link]
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BYJU'S. Difference Between Cis and Trans Isomers. [Link]
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Quora. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers. [Link]
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Frank, H. A., et al. (2010). Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Carotenoids. PMC - NIH. [Link]
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BS Publications. UV-Visible Spectroscopy. [Link]
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Morris, M. L., & Busch, D. H. (1969). Infrared studies of cis- and trans-bis(halogenoacetato)bis(ethylenediamine)-cobalt(III) complexes. Canadian Journal of Chemistry. [Link]
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Alaasar, M., et al. (2024). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Taylor & Francis Online. [Link]
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Chemazon. (2024, January 13). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. YouTube. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2E)-3-[4-(allyloxy)phenyl]acrylic acid
In the fast-paced environment of scientific research and drug development, the responsible management of chemical byproducts is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2E)-3-[4-(allyloxy)phenyl]acrylic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Pre-Disposal Compound Assessment: Understanding the Risks
Before initiating any disposal procedures, a thorough understanding of the chemical's properties and associated hazards is paramount. For this compound, a derivative of acrylic acid, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS). While a specific SDS for this exact compound is not publicly available, the safety profile of acrylic acid provides a strong basis for handling and disposal protocols.
Key Hazard Considerations for Acrylic Acid Derivatives:
-
Flammability: Acrylic acid is a flammable liquid and vapor.[1][2]
-
Corrosivity: It can cause severe skin burns and eye damage.[1][2]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Reactivity: It may undergo vigorous polymerization.[3]
Given these properties, it is imperative to treat this compound as a hazardous waste unless explicitly stated otherwise by the supplier's SDS.
The Disposal Protocol: A Step-by-Step Operational Plan
This protocol is designed to provide a clear and safe pathway for the disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. Before handling the waste, ensure you are wearing:
-
Gloves: Nitrile, neoprene, or butyl gloves are recommended.[4]
-
Eye Protection: Chemical splash goggles are essential.[4]
-
Lab Coat: A fully-buttoned lab coat provides body protection.[4]
-
Closed-toe Shoes: Protect your feet from potential spills.
Step 2: Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Dedicated Waste Container: Collect this compound waste in a designated, compatible container, such as a high-density polyethylene (HDPE) jug.[4][5] The container must be in good condition with a tight-fitting lid.[5]
-
Incompatible Materials: Never mix this organic acid with bases, oxidizers, or flammable solvents in the same container.[6][7] Specifically, organic acids should be stored separately from inorganic acids.[6][7]
-
Labeling: From the moment the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of its constituents.[5][8] Do not use abbreviations or chemical formulas.[5][8]
Step 3: Waste Storage in the Laboratory
-
Designated Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, such as a chemical fume hood.[9][10]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[8]
-
Away from Ignition Sources: Keep the waste container away from heat, sparks, and open flames.[2][11][12]
Step 4: Arranging for Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a pickup.[8]
-
Licensed Waste Vendor: The ultimate disposal of the hazardous waste will be carried out by a licensed and regulated hazardous waste management company.[13]
-
Record Keeping: Maintain meticulous records of the waste generated, including the chemical name, quantity, and disposal date, to ensure regulatory compliance.
Disposal Decision-Making Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills: For minor spills within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up.[4] Absorb the spill with an inert material like vermiculite or sand, and place the contaminated material in the hazardous waste container.[4]
-
Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the area immediately and alert your supervisor and the institutional EHS department.[6]
Never attempt to neutralize an acid spill with a base unless you are specifically trained to do so. [9]
Empty Container Disposal
Empty containers that held this compound must also be managed properly.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[3][8] The rinsate must be collected and disposed of as hazardous waste.[8][14]
-
Disposal: After triple rinsing and air drying in a ventilated area, the defaced container may be disposed of as regular trash, in accordance with institutional policy.[3][14]
By adhering to these scientifically grounded and safety-centric procedures, researchers can ensure the responsible management of this compound waste, fostering a secure and compliant laboratory environment.
References
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- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Retrieved from [University Name] Campus Safety Division.
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- Safety data sheet - BASF. (2024, June 17).
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- Acrylic acid - PENTA. (2025, April 7).
- Acrylic acid - SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet Acrylic Acid. (2021, August 18).
- (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid - Safety Data Sheet. (2022, August 11).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2E)-3-[4-(allyloxy)phenyl]acrylic acid
Welcome to your essential safety and operational guide for handling (2E)-3-[4-(allyloxy)phenyl]acrylic acid. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol. By understanding the "why," we can make informed decisions that protect ourselves and our colleagues.
The Hierarchy of Controls: A Foundational Safety Principle
Before we even consider Personal Protective Equipment (PPE), it is crucial to implement a broader safety strategy. The "Hierarchy of Controls" is a framework that prioritizes safety measures from most to least effective. PPE is the final line of defense, essential but only after other controls have been implemented.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, our primary engineering control is the mandatory use of a certified chemical fume hood to contain vapors and prevent inhalation exposure[5][6]. Administrative controls include rigorous training on this protocol and ensuring emergency eyewash stations and safety showers are readily accessible[5].
Essential PPE: Your Last Line of Defense
Given the corrosive and irritant nature of acrylic acid derivatives, a comprehensive PPE strategy is non-negotiable. The following protocols are designed to provide maximum protection.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical splashes. Standard safety glasses are insufficient.
-
Protocol: Always wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166[5].
-
Rationale: Acrylic acid and its derivatives can cause severe, irreversible eye damage[2][4]. Goggles provide a complete seal around the eyes, protecting from splashes, mists, and vapors that can easily bypass standard safety glasses.
-
Enhanced Protection: When handling larger quantities (>50g) or when there is a significant risk of splashing, supplement your goggles with a full-face shield.
Skin and Body Protection
-
Gloves: Proper glove selection is critical.
-
Protocol: Use nitrile, neoprene, or butyl rubber gloves. Always double-glove when handling the pure compound or concentrated solutions. Before use, inspect gloves for any signs of degradation or perforation. Remove and replace gloves immediately if they become contaminated, washing your hands thoroughly after removal[6].
-
Rationale: Acrylic acid is harmful in contact with skin and can cause severe burns[1][2][4][7]. You must consult the glove manufacturer's compatibility chart to ensure the chosen material offers adequate protection and be aware of the "breakthrough time."
-
-
Protective Clothing:
-
Protocol: A flame-resistant lab coat, fully buttoned, is mandatory. Long pants and closed-toe shoes are required at all times in the laboratory[6]. For tasks with a high splash potential, such as transfers or spill cleanup, a chemical-resistant apron is also required[7].
-
Rationale: This protects your skin from accidental contact and prevents the contamination of your personal clothing.
-
Respiratory Protection
-
Protocol: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified chemical fume hood[5][6].
-
Rationale: This is your primary engineering control to prevent respiratory tract irritation from vapors or aerosols[1][8][9].
-
Emergency Use: In the event of a large spill or ventilation failure, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors may be necessary for emergency response personnel[5].
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational workflows.
Safe Handling Workflow
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined above.
-
Weighing: Weigh the solid compound in a disposable weigh boat inside the fume hood to contain any dust.
-
Transfers & Reactions: Conduct all transfers of the solid or its solutions within the fume hood. Use tools like spatulas and powder funnels to minimize the risk of spills.
-
Post-Handling: After completing your work, wipe down the work surface in the fume hood with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water[10][11].
Spill Management
-
Small Spill (<10g, contained in fume hood):
-
Large Spill (>10g or outside a fume hood):
Waste Disposal
-
Protocol: All materials contaminated with this compound, including excess reagent, contaminated gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Rationale: This compound is very toxic to aquatic life[1][2]. Never dispose of this chemical down the drain[12][14]. Collect all waste in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste disposal[6].
Summary & Quick Reference
This table provides a quick reference for the minimum PPE required for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Running Reaction | Chemical Splash Goggles | Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Large Volume Transfer | Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chem-Resistant Apron | Chemical Fume Hood |
| Small Spill Cleanup | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
digraph "PPE_Decision_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"];Start [label="Handling\nthis compound?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FumeHood [label="Work in a certified\nChemical Fume Hood?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; PPE_Base [label="Minimum PPE:\n- Chemical Splash Goggles\n- Lab Coat\n- Nitrile/Neoprene Gloves", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SplashRisk [label="Significant\nSplash Risk?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; FaceShield [label="Add Full Face Shield &\nChemical-Resistant Apron", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Caution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop [label="STOP\nDo Not Proceed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> FumeHood; FumeHood -> PPE_Base [label=" Yes"]; FumeHood -> Stop [label="No "]; PPE_Base -> SplashRisk; SplashRisk -> FaceShield [label="Yes "]; SplashRisk -> Proceed [label=" No"]; FaceShield -> Proceed; }
Caption: PPE selection workflow for handling the compound.
By adhering to these protocols, you are not just following rules; you are actively participating in a culture of safety that is foundational to innovative and successful research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
